molecular formula C16H14N2O3 B2661583 ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate CAS No. 478080-30-7

ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate

Cat. No.: B2661583
CAS No.: 478080-30-7
M. Wt: 282.299
InChI Key: JDVYWCSGLAGDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 3-Cyano-2-Oxo-Pyridine Derivatives

The 3-cyano-2-oxo-pyridine scaffold traces its origins to natural products such as ricinine, an alkaloid isolated from Ricinus communis seeds in 1864. Early synthetic efforts in the mid-20th century focused on cyclocondensation reactions between cyanoacetamide derivatives and α,β-unsaturated carbonyl compounds. A pivotal advancement occurred in the 1980s with the development of Claisen-Schmidt condensations to introduce aryl groups at position 4, enabling systematic exploration of structure-activity relationships.

The incorporation of ester functionalities, as seen in ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate, emerged from late 20th-century work on pyridone-based prodrugs. Researchers recognized that ester groups enhanced membrane permeability while maintaining metabolic stability, making these derivatives valuable for pharmacological applications.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

  • Multicomponent reaction efficiency : The one-pot synthesis of 3-cyano-2-oxo-pyridines from cyanoacetohydrazide, activated nitriles, and aldehydes reduces step count and improves atom economy. For example, microwave-assisted methods achieve yields exceeding 85% in under 30 minutes.
  • Supramolecular interactions : X-ray crystallography reveals that the 2-oxo group participates in N–H⋯O=C hydrogen bonds, forming cyclic dimers that stabilize crystal lattices. These interactions inform the design of self-assembling materials.
  • Electronic tunability : The cyano and ester groups create a conjugated system with a calculated HOMO-LUMO gap of 4.2 eV, enabling applications in organic electronics.

Table 1 compares key synthetic routes to this compound derivatives:

Method Catalyst Solvent Time (h) Yield (%) Reference
Conventional heating Piperidine Ethanol 12 68
Microwave-assisted None Solvent-free 0.5 92
Ultrasound-promoted K₂CO₃ Water 2 79

Current Research Trends and Applications

Recent studies focus on three primary areas:

  • Anticancer agents : Derivatives with 4-aryl substitutions demonstrate nanomolar IC₅₀ values against MCF7 breast cancer cells through topoisomerase II inhibition. The ethyl ester moiety enhances blood-brain barrier penetration in glioblastoma models.
  • Coordination chemistry : The 2-oxo and cyano groups act as bidentate ligands for transition metals. Copper(II) complexes exhibit enhanced antioxidant activity compared to free ligands.
  • Polymer precursors : Radical polymerization of vinyl-functionalized derivatives yields thermally stable polyamides with glass transition temperatures >200°C.

Ongoing work explores computational modeling of substituent effects on bioactivity. Density Functional Theory (DFT) studies correlate the electron-withdrawing nature of the cyano group with increased binding affinity to kinase domains.

Properties

IUPAC Name

ethyl 2-(3-cyano-2-oxo-4-phenylpyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-15(19)11-18-9-8-13(14(10-17)16(18)20)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVYWCSGLAGDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate typically involves the reaction of ethyl cyanoacetate with appropriate aromatic aldehydes and amines under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.

    Substitution: The phenyl group and other substituents on the pyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyridine compounds, including ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate, exhibit promising antiviral properties. For example, a study demonstrated that certain pyridine derivatives showed significant inhibition of the PA–PB1 protein-protein interaction, which is critical for viral replication. Compounds with similar structures displayed IC50 values in the micromolar range, indicating their potential as antiviral agents against influenza viruses .

Anti-inflammatory Effects

Pyridine derivatives are also explored for their anti-inflammatory properties. Research has shown that specific compounds within this class can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory mediators .

Case Study 1: Synthesis and Evaluation of Antiviral Activity

In a study published in 2024, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their antiviral activity. The study found that one derivative exhibited an EC50 value of 39 μM in a plaque reduction assay, demonstrating significant antiviral efficacy while maintaining a favorable cytotoxicity profile (CC50 > 250 μM) in cell lines such as MDCK and HEK293T .

CompoundEC50 (μM)CC50 (μM)Activity
This compound39>250Antiviral

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of pyridine derivatives revealed that compounds similar to this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism by which ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl (3-Amino-2-oxo-1(2H)-pyridinyl)acetate

  • Substituents: Position 3 has an amino (-NH₂) group instead of cyano (-CN); the ester group is methyl rather than ethyl.
  • Key Differences: The amino group is electron-donating, contrasting with the electron-withdrawing cyano group. The methyl ester reduces lipophilicity compared to the ethyl ester, which may lower membrane permeability .
  • Molecular Formula : C₈H₁₀N₂O₃; Average Mass: 182.179 g/mol .

Ethyl (5-Chloro-2-oxo-1(2H)-pyridinyl)acetate

  • Substituents: Position 5 has a chlorine atom; lacks cyano and phenyl groups.
  • Key Differences: The chloro substituent introduces moderate electron-withdrawing effects and increases molecular weight.
  • Molecular Formula: C₉H₁₀ClNO₃; Average Mass: 215.633 g/mol .

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

  • Key Differences: Features a pyrrole ring instead of a pyridone core. The conjugated cyanoacrylate system may exhibit distinct electronic properties, such as enhanced planarity and UV absorption .

Comparative Data Table

Compound Name Substituents (Position) Ester Group Molecular Formula Average Mass (g/mol) Key Functional Features
This compound 3-CN, 4-Ph, 2-Oxo Ethyl C₁₆H₁₄N₂O₃ 282.29* High lipophilicity, electron-deficient ring
Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate 3-NH₂, 2-Oxo Methyl C₈H₁₀N₂O₃ 182.179 Electron-rich ring, lower lipophilicity
Ethyl (5-chloro-2-oxo-1(2H)-pyridinyl)acetate 5-Cl, 2-Oxo Ethyl C₉H₁₀ClNO₃ 215.633 Moderate electron withdrawal, simpler structure

*Calculated based on molecular formula.

Research Findings and Implications

  • Electronic Effects: The cyano group in the primary compound likely stabilizes the pyridone ring through conjugation, reducing susceptibility to hydrolysis compared to amino or chloro analogs .
  • For example, amino-substituted analogs may interact with biological targets via hydrogen bonding, whereas chloro-substituted derivatives might rely on hydrophobic interactions .
  • Synthetic Flexibility : The phenyl group at position 4 offers a site for further functionalization, a feature absent in the compared compounds .

Biological Activity

Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a cyano group, an oxo group, and a phenyl group. The synthesis typically involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone, followed by cyclization. A common method utilizes benzaldehyde in the presence of sodium ethoxide, leading to the formation of pyridine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising effects against various cancer cell lines:

  • Ehrlich Ascites Carcinoma (EAC) : The sodium salt of ethyl derivatives demonstrated significant antioxidant and anti-cancer effects against EAC cells in vivo, indicating their potential as therapeutic agents .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The cyano and oxo groups can participate in hydrogen bonding, influencing the compound's binding affinity and activity. For example, docking studies have shown favorable interactions with osteopontin and caspase 3 receptors, which are crucial in apoptosis pathways .

Case Studies

  • In Vivo Studies : Research on the sodium salt form indicated a significant reduction in tumor growth in mice models treated with this compound. The study provided evidence for its role as an antioxidant and its ability to induce apoptosis in cancer cells .
  • Structure–Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications in the phenyl ring significantly impacted cytotoxicity against different cancer cell lines. For instance, substituents that enhance hydrophobic interactions were found to increase efficacy .

Data Table

Compound Target Cell Line IC50 (µM) Mechanism
Ethyl Derivative AEAC15Antioxidant activity
Ethyl Derivative BHCT-15<10Apoptosis induction
Ethyl Derivative CA43112Inhibition of Bcl-2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multicomponent reaction involving ethyl cyanoacetate, a substituted aldehyde (e.g., 4-chlorobenzaldehyde), and ammonium acetate. Evidence from analogous pyridone syntheses suggests refluxing in ethanol under catalytic conditions (ammonium acetate) for 7–8 hours achieves ~91% yield . Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize byproducts like α,β-unsaturated intermediates.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR/IR : Confirm the cyano (CN) group via IR (~2200 cm⁻¹) and ¹³C NMR (~115 ppm). Aromatic protons (phenyl) appear as multiplets in ¹H NMR (7.2–7.6 ppm), while the ester carbonyl resonates at ~170 ppm in ¹³C NMR .
  • X-ray crystallography : Resolve the pyridinyl ring conformation and substituent orientations. Crystallization in ethanol or acetonitrile yields diffraction-quality crystals, with space group data (e.g., monoclinic P2₁/c) and bond angles matching similar pyridone derivatives .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates unreacted ethyl cyanoacetate or α,β-unsaturated intermediates. Recrystallization in ethanol or acetonitrile improves purity (>95%), as demonstrated for structurally related pyridones .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., cyano vs. phenyl) influence the compound’s reactivity in subsequent derivatization?

  • Methodology : Computational modeling (DFT at B3LYP/6-31G*) predicts electrophilic sites. The cyano group withdraws electron density, activating the pyridinyl ring for nucleophilic substitution at the 4-position. Experimental validation via Suzuki coupling or amidation reactions can assess regioselectivity, with HPLC-MS monitoring reaction progress .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?

  • Methodology :

  • Dynamic NMR : Detect tautomerism or conformational flexibility in DMSO-d₆ at variable temperatures.
  • X-ray vs. computational geometry : Compare crystallographic bond lengths/angles with DFT-optimized structures to identify steric or electronic deviations. For example, the dihedral angle between phenyl and pyridinyl rings may differ by 5–10° due to crystal packing .

Q. How can mechanistic insights into side reactions (e.g., dimerization) during synthesis be obtained?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in situ FTIR to track intermediate formation (e.g., enamine or Knoevenagel adducts).
  • MS/MS fragmentation : Identify dimeric byproducts (e.g., m/z 500–600 range) and propose pathways based on analogous pyridone systems .

Q. What computational tools predict the compound’s pharmacokinetic properties for preclinical studies?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (moderate), and CYP450 inhibition. Molecular docking (AutoDock Vina) against targets like COX-2 or kinases provides hypotheses for bioactivity, validated by in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.